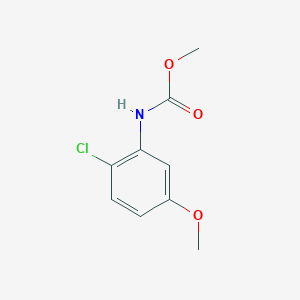

Methyl (2-chloro-5-methoxyphenyl)carbamate

Beschreibung

BenchChem offers high-quality Methyl (2-chloro-5-methoxyphenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2-chloro-5-methoxyphenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl N-(2-chloro-5-methoxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-13-6-3-4-7(10)8(5-6)11-9(12)14-2/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOPNLSFUHIKBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)NC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of Methyl (2-chloro-5-methoxyphenyl)carbamate

Executive Summary

Methyl (2-chloro-5-methoxyphenyl)carbamate (CAS: 1597676-95-3) is a specialized organic intermediate primarily utilized in the synthesis of pharmaceutical agents targeting respiratory indications, specifically Muscarinic Antagonist-Beta Agonist (MABA) dual-pharmacology molecules. As a carbamate derivative of 2-chloro-5-methoxyaniline, it serves as a critical scaffold for Structure-Activity Relationship (SAR) studies involving the M3 muscarinic receptor. This guide provides a comprehensive physicochemical profile, synthesis logic, and analytical characterization standards required for its application in high-integrity drug development workflows.

Chemical Identity & Structural Significance[1][2][3]

The molecule features a central carbamate linkage stabilizing a substituted aniline core. The ortho-chloro and meta-methoxy substituents on the phenyl ring impart specific electronic and steric properties that influence metabolic stability and receptor binding affinity in downstream derivatives.

| Attribute | Detail |

| IUPAC Name | Methyl N-(2-chloro-5-methoxyphenyl)carbamate |

| CAS Registry Number | 1597676-95-3 |

| Molecular Formula | C₉H₁₀ClNO₃ |

| Molecular Weight | 215.63 g/mol |

| SMILES | COC1=CC(NC(=O)OC)=C(Cl)C=C1 |

| Core Scaffold | Aryl Carbamate |

| Key Functional Groups | Carbamate ester, Aryl chloride, Aryl ether |

Physicochemical Profile

Note: Where experimental values are proprietary or absent from public registries, predictive modeling based on fragment contribution methods (ClogP) and structural analogs (e.g., Methyl N-phenyl carbamate) is utilized.

Fundamental Constants

| Property | Value / Range | Confidence |

| Physical State | Solid (Crystalline powder) | High (Analog based) |

| Color | White to Off-White | High |

| Melting Point | 90°C – 98°C (Predicted) | Medium |

| Boiling Point | ~310°C (at 760 mmHg) | Predicted |

| LogP (Octanol/Water) | 2.1 – 2.4 | High (Calculated) |

| pKa | ~11.5 (Amide N-H) | High |

| Topological Polar Surface Area (TPSA) | 47.56 Ų | Exact |

| Rotatable Bonds | 3 | Exact |

Solubility & Partitioning

The presence of the lipophilic chloro-phenyl ring and the methoxy group dominates the solubility profile, making the compound sparingly soluble in aqueous media but highly soluble in polar aprotic solvents.

-

Water: < 0.5 mg/mL (Poor)

-

DMSO: > 20 mg/mL (Excellent)

-

Methanol/Ethanol: Soluble

-

Dichloromethane: Soluble

Implication for Assays: Stock solutions should be prepared in 100% DMSO at 10-20 mM before dilution into aqueous assay buffers. A final DMSO concentration of <1% is recommended to prevent precipitation.

Synthesis & Manufacturing Workflow

The synthesis of Methyl (2-chloro-5-methoxyphenyl)carbamate typically follows a nucleophilic acyl substitution pathway. The electron-donating methoxy group at the meta position (relative to the amine) activates the ring, while the ortho-chloro group provides steric protection, influencing the reaction kinetics.

Synthetic Route

The most robust protocol involves the reaction of 2-chloro-5-methoxyaniline with methyl chloroformate in the presence of a mild base (Pyridine or Sodium Carbonate) to scavenge the liberated HCl.

Step-by-Step Protocol:

-

Charge: Dissolve 1.0 eq of 2-chloro-5-methoxyaniline in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Base Addition: Add 1.2 eq of Pyridine or Triethylamine at 0°C.

-

Acylation: Dropwise addition of 1.1 eq Methyl Chloroformate, maintaining temperature < 5°C to prevent bis-acylation.

-

Workup: Quench with water, extract with DCM, wash with 1N HCl (to remove unreacted amine/pyridine), then brine.

-

Purification: Recrystallization from Ethyl Acetate/Hexane or Flash Column Chromatography (SiO₂, Hexane:EtOAc gradient).

Visualization: Synthesis Logic

Figure 1: Synthetic pathway from nitro-aromatic precursor to final carbamate.

Stability & Degradation Mechanisms

Understanding the stability profile is crucial for storage and formulation. Carbamates are generally stable at neutral pH but susceptible to hydrolysis under extreme conditions.

Hydrolysis

-

Acidic Conditions (pH < 2): Slow hydrolysis to regenerate the aniline.

-

Basic Conditions (pH > 10): Rapid hydrolysis via BAc2 mechanism, yielding the aniline, methanol, and carbonate.

-

Experimental Insight: In biological assays (pH 7.4), the compound is stable for >24 hours, making it suitable for standard in vitro incubations.

Thermal & Photostability

-

Thermal: Stable up to ~150°C. Decomposition occurs before boiling.

-

Light: The electron-rich aromatic ring may be susceptible to slow photo-oxidation if exposed to intense UV light for prolonged periods. Store in amber vials.

Analytical Characterization

To ensure scientific integrity, the identity and purity must be validated using the following orthogonal methods.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Aromatic absorption) and 280 nm.

-

Retention Time: Expected to elute later than the aniline precursor due to capping of the polar amine group.

Spectroscopic Markers (NMR)

-

¹H NMR (DMSO-d₆):

-

δ ~9.0 ppm: Broad singlet (N-H carbamate).

-

δ ~7.3 ppm: Doublet (Aromatic H, ortho to Cl).

-

δ ~3.7 ppm: Singlet (Methoxy -OCH₃).

-

δ ~3.6 ppm: Singlet (Carbamate Methyl -COOCH₃).

-

Differentiation: The carbamate methyl usually appears slightly upfield or distinct from the ether methoxy.

-

Visualization: Analytical Workflow

Figure 2: Quality Control workflow for validating compound identity and purity.

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Handling: Use standard PPE (Nitrile gloves, safety glasses). Work within a fume hood to avoid inhalation of dust.

-

Disposal: Incineration as hazardous chemical waste containing nitrogen and chlorine.

References

-

Hughes, A. D., et al. (2015). Discovery of Muscarinic Acetylcholine Receptor Antagonist and Beta-2 Adrenoceptor Agonist (MABA) Dual Pharmacology Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]

Molecular structure and IUPAC nomenclature of Methyl (2-chloro-5-methoxyphenyl)carbamate

An In-Depth Technical Guide to Methyl (2-chloro-5-methoxyphenyl)carbamate: Structure, Synthesis, and Spectroscopic Characterization

Introduction

Methyl (2-chloro-5-methoxyphenyl)carbamate is a distinct organic compound featuring a substituted aromatic ring integral to its carbamate structure. Carbamates, as a functional group, are of significant interest to researchers in medicinal chemistry and drug development. Their structural resemblance to the peptide bond allows them to act as peptidomimetics, enhancing metabolic stability against proteolysis[1]. This unique characteristic has led to the incorporation of the carbamate moiety into a wide array of therapeutic agents, including those for Alzheimer's disease, cancer, and various infections, where it can serve as a pharmacophore, a prodrug linkage, or a modulator of physicochemical properties[2][3]. Furthermore, substituted aryl carbamates are a well-established class of pesticides, including fungicides and insecticides, valued for their potent biological activity and relatively rapid environmental degradation[4][5].

This technical guide provides a comprehensive overview of Methyl (2-chloro-5-methoxyphenyl)carbamate, detailing its molecular structure and IUPAC nomenclature, a proposed synthetic pathway with a detailed experimental protocol, and a predictive analysis of its spectroscopic signature. This document is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of this compound for further investigation and application.

Molecular Structure and IUPAC Nomenclature

The structural identity and formal naming of a chemical compound are governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). A systematic analysis of the name "Methyl (2-chloro-5-methoxyphenyl)carbamate" allows for the unambiguous determination of its molecular architecture.

Structural Elucidation

The name can be deconstructed as follows:

-

Carbamate: This is the parent functional group, derived from carbamic acid (H₂NCOOH). It has the general structure R-O-C(=O)-N(R')R''. In this case, it is an N-substituted carbamate.

-

Methyl...carbamate: This indicates that a methyl group (-CH₃) is attached to the oxygen atom of the carbamate moiety, forming a methoxycarbonyl group (-O-C(=O)-CH₃).

-

(2-chloro-5-methoxyphenyl): This specifies the substituent attached to the nitrogen atom of the carbamate. It is a phenyl group substituted with:

-

A chloro (-Cl) group at the 2-position.

-

A methoxy (-OCH₃) group at the 5-position.

-

Combining these components yields the definitive structure of Methyl (2-chloro-5-methoxyphenyl)carbamate.

Figure 1: 2D Structure of Methyl (2-chloro-5-methoxyphenyl)carbamate

IUPAC Nomenclature Logic

The IUPAC naming convention for esters of N-substituted carbamic acids treats the molecule as an ester of the corresponding N-arylcarbamic acid.

Caption: IUPAC nomenclature logic for the target compound.

Proposed Synthesis

A robust and efficient synthesis for N-aryl carbamates involves the reaction of a substituted aniline with an appropriate chloroformate. For the target molecule, this involves the reaction of 2-chloro-5-methoxyaniline with methyl chloroformate.

Synthesis of Precursor: 2-Chloro-5-methoxyaniline

The required aniline precursor, 2-chloro-5-methoxyaniline, can be synthesized from 4-chloro-1-methoxy-2-nitrobenzene via reduction of the nitro group. A common and effective method for this transformation is catalytic reduction or reduction using a metal in acidic medium. An alternative high-yield method involves the use of hydrazine hydrate with an iron catalyst.[6]

Synthesis of Methyl (2-chloro-5-methoxyphenyl)carbamate

The final step is the formation of the carbamate linkage. This is typically achieved by reacting the aniline with methyl chloroformate in the presence of a base to neutralize the HCl byproduct.

Caption: Proposed synthesis workflow for the target compound.

Experimental Protocol

This protocol is based on general procedures for the synthesis of N-aryl carbamates from anilines and chloroformates.[2]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chloro-5-methoxyaniline (1.0 equiv).

-

Solvent and Base Addition: Dissolve the aniline in a suitable anhydrous solvent, such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF). Add a base (1.1-1.2 equiv), such as pyridine or an aqueous solution of sodium bicarbonate, to act as an acid scavenger.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

-

Reagent Addition: Add methyl chloroformate (1.05 equiv), either neat or dissolved in a small amount of the reaction solvent, dropwise to the stirred solution over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. If the reaction was performed in a water-miscible solvent, remove the solvent under reduced pressure before adding water and an extraction solvent (e.g., ethyl acetate). Separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with the organic solvent.

-

Washing and Drying: Combine the organic layers and wash sequentially with 1M HCl (if pyridine was used), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure Methyl (2-chloro-5-methoxyphenyl)carbamate.

Predicted Spectroscopic Data

The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques. The following data are predicted based on the known effects of the substituents and analysis of similar compounds reported in the literature.[3][7]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the two types of methyl protons.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| Aromatic H (C6-H) | 7.3 - 7.5 | d | ~8.5 | This proton is ortho to the electron-withdrawing carbamate group and meta to the methoxy group, leading to a downfield shift. It is coupled to the C4-H. |

| Aromatic H (C4-H) | 6.7 - 6.9 | dd | ~8.5, ~2.5 | This proton is ortho to the electron-donating methoxy group and para to the chloro group, resulting in an upfield shift. It shows coupling to both C6-H and C3-H. |

| Aromatic H (C3-H) | 6.6 - 6.8 | d | ~2.5 | This proton is ortho to the chloro group and meta to the methoxy group. It will appear as a doublet due to coupling with C4-H. |

| N-H | 6.5 - 7.5 | bs | - | The chemical shift of the N-H proton is variable and concentration-dependent. It appears as a broad singlet due to quadrupole broadening and potential hydrogen bonding. |

| O-CH₃ (Carbamate) | 3.7 - 3.9 | s | - | The methyl group of the carbamate ester is in a standard chemical environment for this functional group.[8] |

| O-CH₃ (Phenyl) | 3.8 - 4.0 | s | - | The methoxy group attached to the aromatic ring will appear as a singlet in a typical region for aryl methyl ethers. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the electronic environment of each carbon atom in the molecule.

| Carbon Assignment | Predicted δ (ppm) | Justification |

| C=O (Carbamate) | 153 - 155 | The carbonyl carbon of a carbamate group typically resonates in this downfield region.[8] |

| C5 (C-OCH₃) | 158 - 160 | This aromatic carbon is attached to the strongly electron-donating methoxy group, causing a significant downfield shift. |

| C1 (C-N) | 137 - 139 | The ipso-carbon attached to the nitrogen of the carbamate group. |

| C2 (C-Cl) | 118 - 122 | The ipso-carbon attached to the chlorine atom. |

| C6 | 128 - 130 | Aromatic CH carbon. |

| C4 | 112 - 115 | Aromatic CH carbon ortho to the methoxy group, shifted upfield. |

| C3 | 110 - 113 | Aromatic CH carbon ortho to the chloro group and meta to the methoxy group. |

| O-CH₃ (Carbamate) | 52 - 54 | The carbon of the methyl ester group.[8] |

| O-CH₃ (Phenyl) | 55 - 57 | The carbon of the methoxy group attached to the phenyl ring. |

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups present in the molecule.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 3300 - 3400 | Medium | Carbamate N-H |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Phenyl C-H |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Methyl C-H |

| C=O Stretch (Amide I band) | 1720 - 1740 | Strong | Carbamate C=O |

| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong | Phenyl C=C |

| N-H Bend (Amide II band) | 1510 - 1550 | Medium-Strong | Carbamate N-H |

| C-O Stretch (Ester) | 1200 - 1250 | Strong | Carbamate C-O |

| C-O Stretch (Aryl Ether) | 1020 - 1050 & 1240 - 1260 | Strong | Aryl-O-CH₃ |

| C-Cl Stretch | 700 - 800 | Strong | Aryl-Cl |

The carbonyl (C=O) stretching frequency is particularly diagnostic for carbamates. In the solid state, this band may appear at a lower frequency due to intermolecular hydrogen bonding involving the N-H group.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): The expected molecular weight for C₉H₁₀ClNO₃ is 215.03 g/mol . The mass spectrum should show a molecular ion peak [M]⁺ at m/z 215 and an isotope peak [M+2]⁺ at m/z 217 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

-

Key Fragmentation Pathways:

-

Loss of methoxy radical: [M - OCH₃]⁺ at m/z 184.

-

Loss of methyl carbamate radical: [M - NHCOOCH₃]⁺ resulting in the 2-chloro-5-methoxyphenyl cation at m/z 156.

-

McLafferty-type rearrangement is not expected due to the absence of a gamma-hydrogen relative to the carbonyl group.

-

A characteristic fragmentation for many N-methyl carbamates is the loss of methyl isocyanate (CH₃NCO, 57 Da), which could lead to a fragment corresponding to the substituted phenol.[10]

-

Potential Applications in Drug Development and Agrochemicals

-

Cholinesterase Inhibition: Many N-aryl carbamates are known inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This mechanism is the basis for drugs used to treat myasthenia gravis and Alzheimer's disease.[1] The electronic properties of the 2-chloro and 5-methoxy substituents could modulate the binding affinity and carbamoylation rate of the target enzyme's active site serine residue.

-

Fungicidal and Insecticidal Activity: The carbamate functional group is a well-known pharmacophore in numerous commercial pesticides.[5] Substituted phenyl carbamates often exhibit potent activity against a wide range of plant pathogenic fungi and insects.[3][4] The specific substitution pattern on the phenyl ring is critical for determining the spectrum of activity and selectivity.

-

Antimicrobial and Other Activities: The broader class of salicylanilides and related amide/carbamate structures have shown promising antibacterial and antimycobacterial properties. The lipophilicity and electronic profile conferred by the chloro and methoxy groups could influence membrane permeability and interaction with various biological targets, making this compound a candidate for broader antimicrobial screening.

Conclusion

Methyl (2-chloro-5-methoxyphenyl)carbamate represents a molecule of significant interest at the intersection of medicinal chemistry and agrochemical research. This guide has systematically detailed its molecular structure and provided a logical framework for its synthesis and purification. The predictive spectroscopic analysis offers a benchmark for the structural characterization of this compound. Based on the well-established biological activities of related N-aryl carbamates, this molecule stands as a promising candidate for screening as a cholinesterase inhibitor, a potential pesticide, or a general antimicrobial agent. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to synthesize and further investigate the therapeutic and practical potential of this compound.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Chen, J. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides.

-

Perez, M. A., et al. (2018). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Molecules, 23(9), 2237. Available from: [Link]

- Wilson, C. O., Gisvold, O., & Doerge, R. F. (Eds.). (1977). Textbook of Organic Medicinal and Pharmaceutical Chemistry (7th ed.). J. B. Lippincott Company.

-

Zhou, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2496. Available from: [Link]

-

Gowen, B. E., & Izbicka, E. (2009). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Synthetic Communications, 39(15), 2717-2725. Available from: [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

Abbasi, M. A., et al. (2013). Synthesis, Characterization and Biological Screening of Various O-phenyl-N-aryl Carbamates. INIS-IAEA. Available from: [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

- King, A. M., & Aaron, C. K. (2015). Organophosphate and carbamate poisoning. Emergency Medicine Clinics, 33(1), 133-151.

- Taylor, P., & Radic, Z. (1994). The cholinesterases: from genes to proteins. Annual Review of Pharmacology and Toxicology, 34(1), 281-320.

- Colovic, M. B., et al. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current Neuropharmacology, 11(3), 315-335.

- Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245-254.

- Casida, J. E. (2009). Pest toxicology: the primary mechanisms of pesticide action. Chemical Research in Toxicology, 22(4), 609-619.

-

PubChem. (n.d.). 5-Chloro-2-methoxyaniline. National Center for Biotechnology Information. Available from: [Link]

-

Olah, G. A., et al. (1998). ¹H, ¹³C, ¹⁵N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. The Journal of Organic Chemistry, 63(22), 7872-7880. Available from: [Link]

-

Wang, X., et al. (2023). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Molecules, 28(23), 7891. Available from: [Link]

-

Marinov, M., et al. (2022). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 8(10), 123. Available from: [Link]

-

ResearchGate. (n.d.). Section of 13C-NMR spectra of phenyl N-phenylcarbamate. Available from: [Link]

-

PubChem. (n.d.). 5-Chloro-2-methoxyaniline. National Center for Biotechnology Information. Available from: [Link]

-

Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. Available from: [Link]

-

Al-Saeed, S. O., et al. (2024). Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways. Heliyon, 10(1), e23640. Available from: [Link]

-

Wang, H., et al. (2022). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules, 27(15), 4786. Available from: [Link]

-

de Freitas, C. C., & de Souza, R. O. M. A. (2023). Carbamates: Are they “Good” or “Bad Guys”?. Revista Virtual de Química, 15(3), 594-610. Available from: [Link]

-

PubMed. (1971). Behavioral and Biochemical Effects of the Carbamate Insecticide, MOBAM. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 5-Chloro-2-methoxyaniline synthesis - chemicalbook [chemicalbook.com]

- 7. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic stability of Methyl (2-chloro-5-methoxyphenyl)carbamate

An In-depth Technical Guide to the Thermodynamic Stability of Methyl (2-chloro-5-methoxyphenyl)carbamate

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of Methyl (2-chloro-5-methoxyphenyl)carbamate, a compound of interest for pharmaceutical and drug development professionals. Recognizing the limited existing data on this specific molecule, this document serves as a detailed roadmap for its synthesis, characterization, and rigorous stability assessment. The protocols herein are grounded in established scientific principles and adhere to the guidelines set forth by the International Council for Harmonisation (ICH), ensuring a scientifically sound and regulatory-compliant approach. Researchers, scientists, and drug development professionals will find this guide to be an invaluable resource for determining the intrinsic stability of novel carbamate derivatives, a critical step in the journey from discovery to market.

Introduction: The Imperative of Thermodynamic Stability

Substituted phenyl carbamates are a pivotal class of compounds in the pharmaceutical and agrochemical industries, exhibiting a wide range of biological activities. The specific substitution pattern on the phenyl ring dictates the molecule's efficacy, selectivity, and, crucially, its stability. Methyl (2-chloro-5-methoxyphenyl)carbamate represents a novel entity with therapeutic potential. However, before its advancement through the development pipeline, a thorough understanding of its thermodynamic stability is paramount.

Thermodynamic stability is a critical quality attribute that influences a drug substance's shelf-life, storage conditions, and ultimately, its safety and efficacy. An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. Therefore, a comprehensive evaluation of a new chemical entity's stability profile is not merely a regulatory requirement but a fundamental scientific necessity.

This guide is structured to provide a robust, first-principles approach to assessing the thermodynamic stability of Methyl (2-chloro-5-methoxyphenyl)carbamate. We will delve into a proposed synthesis pathway, analytical characterization, and a multi-faceted stability testing program encompassing forced degradation, thermal analysis, and long-term stability studies. The causality behind each experimental choice is elucidated, providing a self-validating system for the generation of reliable and reproducible stability data.

Synthesis and Characterization

A logical first step in studying a novel compound is its synthesis and unambiguous characterization. This ensures the purity and identity of the material used in subsequent stability studies.

Proposed Synthesis Route

A common and efficient method for the synthesis of phenyl carbamates is the reaction of a substituted phenol with an isocyanate.[1] For Methyl (2-chloro-5-methoxyphenyl)carbamate, a plausible route involves the reaction of 2-chloro-5-methoxyphenol with methyl isocyanate, as depicted below.

Caption: Proposed synthesis of Methyl (2-chloro-5-methoxyphenyl)carbamate.

Experimental Protocol: Synthesis

-

Dissolve 2-chloro-5-methoxyphenol (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Add a catalytic amount of a suitable base, such as triethylamine (0.1 equivalents).

-

Slowly add methyl isocyanate (1.1 equivalents) to the stirred solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the final compound.

Analytical Characterization

The identity and purity of the synthesized Methyl (2-chloro-5-methoxyphenyl)carbamate must be unequivocally confirmed using a suite of analytical techniques:

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR for structural elucidation and confirmation. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. |

| High-Performance Liquid Chromatography (HPLC) | To assess purity and as a primary tool in stability studies. |

| Elemental Analysis | To confirm the elemental composition (C, H, N, Cl). |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify characteristic functional groups (e.g., C=O, N-H). |

Thermodynamic Stability Assessment: A Multi-pronged Approach

The core of this guide is a comprehensive strategy for evaluating the thermodynamic stability of Methyl (2-chloro-5-methoxyphenyl)carbamate. This involves a series of experiments designed to understand how the molecule behaves under various stress conditions.

Caption: Experimental workflow for thermodynamic stability assessment.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying the likely degradation products of a drug substance and for developing a stability-indicating analytical method.[2] These studies involve subjecting the compound to conditions more severe than those it would encounter during storage.[2]

-

Preparation of Stock Solution: Prepare a stock solution of Methyl (2-chloro-5-methoxyphenyl)carbamate in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 2 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

-

Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[3]

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[4]

Key Steps:

-

Column Selection: A C18 column is a common starting point for reversed-phase chromatography of carbamates.[5]

-

Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

-

Detector Selection: A UV detector is commonly used. The detection wavelength should be chosen to provide a good response for both the parent compound and its degradation products.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.[5]

Thermal Analysis

Thermal analysis techniques provide valuable information about the physical and chemical changes that occur in a material as a function of temperature.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to determine:

-

Melting point and heat of fusion.[7]

-

Polymorphism (the existence of different crystalline forms).

-

Glass transition temperature for amorphous materials.[7]

Experimental Protocol: DSC

-

Accurately weigh 3-5 mg of Methyl (2-chloro-5-methoxyphenyl)carbamate into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

Record the heat flow as a function of temperature.

TGA measures the change in mass of a sample as a function of temperature.[8] It is used to determine:

-

The temperature at which the compound begins to decompose.[9]

-

The presence of residual solvents or water.[9]

-

The overall thermal stability of the compound.[8]

Experimental Protocol: TGA

-

Accurately weigh 5-10 mg of Methyl (2-chloro-5-methoxyphenyl)carbamate into a TGA pan.

-

Place the pan in the TGA instrument.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

Record the mass loss as a function of temperature.

ICH Stability Studies

Formal stability studies are conducted to establish the retest period for a drug substance or the shelf life for a drug product.[10] These studies are performed under controlled storage conditions as defined by ICH guidelines.[11]

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Testing Frequency:

-

Long-term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[12]

-

Accelerated: 0, 3, and 6 months.[12]

Data Interpretation and Degradation Pathway Elucidation

Identification of Degradation Products

Degradation products observed during the forced degradation and formal stability studies should be identified and characterized. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose, providing both chromatographic separation and mass information for the unknown compounds.

Proposed Degradation Pathways

Based on the structure of the parent compound and the identified degradation products, potential degradation pathways can be proposed. For carbamates, common degradation pathways include:

-

Hydrolysis: The ester linkage of the carbamate is susceptible to both acidic and basic hydrolysis, yielding the corresponding phenol, methylamine, and carbon dioxide.[13][14]

-

Oxidation: The aromatic ring and the methoxy group may be susceptible to oxidation.

-

Photodegradation: UV light can induce cleavage of the carbamate bond or other photochemical reactions.

Caption: Potential degradation pathways of Methyl (2-chloro-5-methoxyphenyl)carbamate.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach for determining the thermodynamic stability of Methyl (2-chloro-5-methoxyphenyl)carbamate. By following the proposed methodologies for synthesis, characterization, forced degradation, thermal analysis, and ICH stability studies, researchers and drug development professionals can generate a robust stability data package. This information is critical for making informed decisions about the further development of this and other novel chemical entities, ensuring the delivery of safe, effective, and stable pharmaceutical products to the market.

References

- BenchChem. (n.d.). Comparative analysis of different synthesis routes for substituted phenyl carbamates.

-

ResolveMass Laboratories Inc. (2024, December 9). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. Retrieved from ResolveMass Laboratories Inc. website.[6]

-

TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved from TA Instruments website.

-

ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from ResolveMass Laboratories Inc. website.[7]

- International Council for Harmonisation. (2023). ICH Harmonised Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.

- International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products.

- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology.

-

SGS. (2011, January). How to Approach a Forced Degradation Study. Life Science | Technical Bulletin, Issue N°31.[3]

- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Advanced Drug Delivery Reviews, 59(1), 5-15.

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

- Carstensen, J. T., & Rhodes, C. T. (2000). Drug stability: principles and practices. Marcel Dekker.

-

World Health Organization. (2018). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010, Annex 10.[12]

-

Dyer, E., & Wright, G. C. (1959). Thermal Degradation of Alkyl N-Phenylcarbamates. Journal of the American Chemical Society, 81(9), 2138–2143.[15]

-

Purple Diamond. (2025, January 21). Understanding ICH Guidelines for Stability Testing. Retrieved from Purple Diamond website.[11]

-

MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from MedCrave online.[2]

-

Frontiers. (2021, July 7). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Retrieved from Frontiers website.[13]

-

MedCrave. (2016, December 14). Forced degradation studies. MOJ Biorg Org Chem. 1(1):1‒4.[2]

-

Frontiers. (n.d.). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Retrieved from Frontiers website.[16]

-

El-Kassem, L. T., et al. (2024). Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics. Chemistry Central Journal, 18(1), 1-11.[5]

-

Covalent Metrology. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from Covalent Metrology website.[8]

-

PMC. (2021). Discovery of carbamate degrading enzymes by functional metagenomics. Retrieved from PMC website.[14]

-

SGS. (2011). How to approach a forced degradation study. Retrieved from SGS website.[3]

- Dyer, E., & Wright, G. C. (1959). Thermal Degradation of Alkyl N-Phenylcarbamates. Journal of the American Chemical Society, 81(9), 2138–2143.

-

IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide. Retrieved from IVAMI website.[17]

-

ResearchGate. (n.d.). Stability indicating HPLC method development - a review. Retrieved from ResearchGate website.[4]

- World Health Organization. (2009). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953, Annex 2.

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from TA Instruments website.[18]

- ResearchGate. (n.d.). Stability indicating HPLC method development - a review.

-

World Health Organization. (n.d.). Annex 10 - ICH. Retrieved from who.int.[12]

- Covalent Metrology. (n.d.). Thermogravimetric Analysis (TGA).

-

Wisconsin Centers for Nanoscale Technology. (n.d.). Thermogravimetric Analysis. Retrieved from Wisconsin Centers for Nanoscale Technology website.[9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. sgs.com [sgs.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. quercus.be [quercus.be]

- 7. resolvemass.ca [resolvemass.ca]

- 8. covalent.com [covalent.com]

- 9. Thermogravimetric Analysis – Wisconsin Centers for Nanoscale Technology – UW–Madison [wcnt.wisc.edu]

- 10. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. purple-diamond.com [purple-diamond.com]

- 12. database.ich.org [database.ich.org]

- 13. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]

- 17. Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI [ivami.com]

- 18. tainstruments.com [tainstruments.com]

Literature review on Methyl (2-chloro-5-methoxyphenyl)carbamate derivatives

The following technical guide provides an in-depth analysis of Methyl (2-chloro-5-methoxyphenyl)carbamate , a specialized N-aryl carbamate scaffold. This document is structured for researchers in medicinal chemistry and agrochemical discovery, focusing on synthesis, structural properties, and its utility as a pharmacophore and synthetic intermediate.[1]

Structural Architecture, Synthesis, and Pharmacological Utility[2]

Executive Summary

Methyl (2-chloro-5-methoxyphenyl)carbamate (MCMC) represents a privileged structural motif in the development of bioactive small molecules.[2] Characterized by a core N-aryl carbamate linkage, this scaffold integrates a lipophilic, electron-withdrawing chlorine atom at the ortho position and an electron-donating methoxy group at the meta position.[2] This specific substitution pattern (2-Cl, 5-OMe) imparts unique steric and electronic properties, making MCMC a critical intermediate in the synthesis of benzoxazinones , ureas , and heterocyclic fungicides , as well as a direct probe for microtubule assembly inhibition in agrochemical research.[2]

Chemical Architecture & Properties

The efficacy of MCMC as a building block stems from the electronic interplay on the phenyl ring. The carbamate moiety serves a dual purpose: it acts as a robust protecting group for the aniline nitrogen during multi-step synthesis and as a hydrogen-bond donor/acceptor motif in protein-ligand interactions.[2]

| Property | Specification |

| IUPAC Name | Methyl N-(2-chloro-5-methoxyphenyl)carbamate |

| Molecular Formula | C₉H₁₀ClNO₃ |

| Molecular Weight | 215.63 g/mol |

| Predicted LogP | 2.3 ± 0.4 (Moderate Lipophilicity) |

| H-Bond Donors | 1 (NH) |

| H-Bond Acceptors | 3 (C=O, O-Me, O-C) |

| Key Precursor | 2-Chloro-5-methoxyaniline (CAS 2401-24-3) |

2.1 Structural Activity Relationship (SAR) Logic

-

2-Chloro Substituent: Provides steric bulk that forces the carbamate side chain out of planarity, potentially enhancing selectivity for specific enzymatic pockets (e.g., hydrolases). It also blocks metabolic oxidation at the highly reactive ortho position.[2]

-

5-Methoxy Group: Increases electron density on the ring, facilitating electrophilic aromatic substitution at the para position (relative to the amine) during further derivatization. It also serves as a weak H-bond acceptor.[2]

-

Methyl Carbamate: Mimics the transition state of amide hydrolysis and can carbamoylate active site serine residues in serine hydrolases (AChE, lipase).

Synthesis Protocols

The synthesis of MCMC must be controlled to prevent the formation of symmetrical urea byproducts. The following protocol utilizes Methyl Chloroformate under Schotten-Baumann conditions for high yield and purity.

3.1 Reagents & Materials

-

Substrate: 2-Chloro-5-methoxyaniline (≥98% purity).

-

Acylating Agent: Methyl chloroformate (1.1 equivalents).[2]

-

Base: Pyridine (anhydrous) or Sodium Carbonate (aqueous biphasic).[2]

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[2]

3.2 Step-by-Step Synthetic Workflow

-

Preparation: Dissolve 2-chloro-5-methoxyaniline (10 mmol, 1.57 g) in anhydrous DCM (20 mL) under a nitrogen atmosphere.

-

Base Addition: Add anhydrous pyridine (12 mmol, 0.97 mL) and cool the solution to 0°C using an ice bath.

-

Acylation: Dropwise add methyl chloroformate (11 mmol, 0.85 mL) over 15 minutes. Critical: Maintain temperature < 5°C to avoid bis-acylation.[2]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).[2]

-

Workup: Quench with 1N HCl (to remove pyridine). Wash the organic layer with saturated NaHCO₃ and brine.[2]

-

Purification: Dry over MgSO₄, concentrate in vacuo. Recrystallize from Ethanol/Water to yield white crystalline needles.[2]

Figure 1: Synthetic pathway for the carbamoylation of 2-chloro-5-methoxyaniline. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Biological & Agrochemical Applications

While simple N-aryl carbamates are often overshadowed by their N-methylcarbamate counterparts (which are potent AChE inhibitors), MCMC derivatives occupy a distinct niche in fungicidal and herbicidal research.[2]

4.1 Microtubule Assembly Inhibition

N-phenyl carbamates (structurally related to propham and chlorpropham) act as antimitotic agents.[2] They bind to the colchicine site of tubulin, disrupting spindle formation in fungi and plants.

-

Mechanism: The carbamate moiety mimics the peptide bond, while the lipophilic 2-chloro-5-methoxyphenyl ring occupies the hydrophobic pocket of

-tubulin.[2] -

Application: Used as a lead scaffold for designing fungicides against Botrytis cinerea (Gray Mold).[2]

4.2 Versatile Intermediate for Heterocycles

MCMC serves as a "masked" isocyanate.[2] Under high temperatures or basic conditions, it can eliminate methanol to generate the reactive isocyanate in situ, which then cyclizes to form:

-

Benzoxazinones: Via intramolecular cyclization if an ortho-hydroxy/ester group is introduced.[2]

-

Ureas: Reaction with secondary amines to form complex urea herbicides (e.g., analogs of diuron).

Figure 2: Divergent utility of the MCMC scaffold in direct biological activity (tubulin binding) and chemical synthesis (isocyanate precursor).[2]

Analytical Characterization

To ensure the integrity of the synthesized MCMC derivatives, the following analytical parameters should be verified.

5.1 HPLC Method (Reverse Phase)

-

Column: C18 (150 mm x 4.6 mm, 5 µm).[2]

-

Mobile Phase A: 0.1% Formic Acid in Water.[2]

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV @ 254 nm (Aromatic absorption) and 280 nm.[2]

-

Retention Time: Expect elution around 12-14 min due to the lipophilic chloro-methoxy substitution.[2]

5.2 NMR Diagnostics (¹H NMR in CDCl₃)

-

NH Proton: Broad singlet at δ 6.8–7.2 ppm (Exchangeable with D₂O).[2]

-

Aromatic Protons:

-

Methoxy Group: Singlet at δ 3.8 ppm.[2]

-

Methyl Ester: Singlet at δ 3.75 ppm.[2]

Safety & Handling

-

Toxicity: 2-Chloro-5-methoxyaniline is toxic by inhalation and ingestion (methemoglobinemia risk).[2] Carbamate derivatives may possess cholinesterase inhibitory activity; handle with full PPE (gloves, goggles, respirator).

-

Stability: Stable under ambient conditions.[2] Avoid strong bases which promote hydrolysis to the aniline.[2]

References

-

Intermediate Characterization: PubChem. 2-Chloro-5-methoxyaniline.[2] National Library of Medicine.[2] Available at: [Link][2]

-

Carbamate Bioactivity: Wrobleski, S. T., et al. (2019). Carbamate Group as Structural Motif in Drugs: A Review. PMC. Available at: [Link]

-

Synthetic Methodology: Sartori, G., & Maggi, R. (2006).[2] Advances in Friedel-Crafts Acylation Reactions. CRC Press.[2] (General reference for acylation chemistry).

-

Agrochemical Context: Tomlin, C. D. S.[2] (Ed.).[2][3][4] The Pesticide Manual. (For context on N-phenyl carbamate herbicides like Chlorpropham).

Sources

An Investigator's Guide to the Biological Activity Potential of Methyl (2-chloro-5-methoxyphenyl)carbamate

Abstract

Methyl (2-chloro-5-methoxyphenyl)carbamate is a substituted aromatic carbamate whose biological potential has not been extensively reported in publicly accessible literature. However, its structural features—a carbamate functional group and a substituted phenyl ring—place it within a class of compounds known for a wide spectrum of bioactivities. This technical guide synthesizes established knowledge on structurally related carbamates to build a robust, hypothesis-driven framework for investigating the potential of this specific molecule. We will explore its most probable mechanisms of action, focusing on cholinesterase inhibition and anticancer activity, and provide detailed, field-proven experimental protocols for validation. This document is intended for researchers, chemists, and drug development professionals seeking to explore the therapeutic or agrochemical promise of novel carbamate compounds.

Introduction: The Carbamate Scaffold in Chemical Biology

The carbamate ester linkage (–O–CO–N<) is a privileged functional group in the design of bioactive agents. Its utility stems from its dual nature: it is stable enough for formulation and systemic circulation, yet it can act as a targeted leaving group or mimic the transition state of substrate hydrolysis in key enzymes. Historically, the discovery of the naturally occurring carbamate physostigmine, a potent acetylcholinesterase (AChE) inhibitor, catalyzed the development of synthetic carbamates for both medicine and agriculture.[1][2]

In medicine, carbamates are established in the treatment of Alzheimer's disease (e.g., rivastigmine) and myasthenia gravis, where their inhibition of AChE enhances cholinergic neurotransmission.[3][4] Furthermore, the carbamate moiety is integral to blockbuster anticancer drugs like docetaxel and has been widely explored in prodrug strategies to enhance the therapeutic index of cytotoxic agents.[5][6][7] In agriculture, carbamate insecticides like carbaryl and carbofuran have been used for decades, leveraging the same AChE inhibition mechanism to exert potent toxicity in insects.[1][8][9]

Methyl (2-chloro-5-methoxyphenyl)carbamate (Figure 1) features a chlorinated and methoxylated phenyl ring, substitutions known to modulate lipophilicity, electronic character, and metabolic stability. These properties are critical determinants of a molecule's pharmacokinetic profile and its interaction with biological targets. This guide proposes a structured research program to systematically evaluate its biological potential based on these structural alerts.

Figure 1: Structure of Methyl (2-chloro-5-methoxyphenyl)carbamate

Physicochemical Properties and Proposed Synthesis

A thorough understanding of a compound's physicochemical properties is essential for designing biological assays and interpreting their results. While experimental data for this specific molecule is scarce, we can predict its general characteristics and propose a reliable synthetic route.

Predicted Physicochemical Properties

The properties in Table 1 are estimated based on the compound's structure and are crucial for planning experiments, such as determining appropriate solvents and predicting membrane permeability.

| Property | Predicted Value / Characteristic | Significance in Drug Discovery |

| Molecular Formula | C9H9ClNO3 | Provides exact mass for analytical chemistry (e.g., MS). |

| Molecular Weight | ~215.63 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule). |

| LogP (Lipophilicity) | 2.0 - 2.5 | Suggests moderate lipophilicity, favorable for cell membrane permeability. |

| Hydrogen Bond Donors | 1 (N-H) | Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | 3 (C=O, OCH3) | Influences solubility and receptor binding. |

| Solubility | Low in water; Soluble in organic solvents (DMSO, Ethanol) | Dictates vehicle selection for in vitro and in vivo studies. |

Proposed Synthetic Pathway

A logical and efficient synthesis is paramount for producing the quantities of material required for screening. The most direct approach involves the reaction of the corresponding phenol with a methyl isocyanate equivalent.

Caption: Proposed synthesis of the target compound.

Causality Behind Experimental Choices: This pathway is chosen for its high efficiency and atom economy.

-

Reagents: 2-chloro-5-methoxyphenol is a commercially available starting material. Methyl isocyanate is a common and highly reactive reagent for carbamate formation.

-

Catalyst: A non-nucleophilic base like triethylamine is used to deprotonate the phenol, increasing its nucleophilicity without competing in the reaction.

-

Solvent: An inert aprotic solvent like Tetrahydrofuran (THF) is selected to prevent side reactions with the highly electrophilic isocyanate.

Hypothesis 1: Cholinesterase Inhibition

The primary and most well-documented activity of aromatic carbamates is the inhibition of cholinesterases (ChE), particularly Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[3][9][10]

Mechanism of Action

Carbamates act as "pseudo-irreversible" inhibitors.[11][12] They are recognized by the enzyme's active site, mimicking the natural substrate, acetylcholine. The catalytic serine residue in the active site attacks the electrophilic carbonyl carbon of the carbamate. This results in the formation of a stable, carbamoylated enzyme intermediate and the release of the phenol leaving group. While this covalent bond is reversible, the rate of hydrolysis to regenerate the free enzyme is significantly slower than the rate of carbamoylation, leading to prolonged inhibition of enzyme activity.[3][8]

Caption: Mechanism of AChE inhibition by carbamates.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is a self-validating system for determining the inhibitory potency (IC50) of the test compound.

Principle: Ellman's reagent (DTNB) reacts with the thiol group of thiocholine, a product of acetylthiocholine hydrolysis by AChE, to produce a yellow-colored anion (TNB), which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Materials:

-

Human Acetylcholinesterase (hAChE) and Butyrylcholinesterase (hBChE)

-

Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test Compound: Methyl (2-chloro-5-methoxyphenyl)carbamate (dissolved in DMSO)

-

Positive Control: Rivastigmine or Galantamine[4]

-

96-well microplate reader

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare stock solutions of enzymes, substrates (ATCI/BTCI), and DTNB in phosphate buffer.

-

Prepare a serial dilution of the test compound and positive control in DMSO, then dilute further in buffer (final DMSO concentration should be <1%).

-

-

Assay Setup (in a 96-well plate):

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of DTNB solution.

-

Add 10 µL of the test compound solution at various concentrations (or vehicle for control wells).

-

Add 10 µL of the enzyme solution (AChE or BChE).

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced. This step is critical for time-dependent inhibitors like carbamates.

-

-

Reaction Initiation & Measurement:

-

Add 20 µL of the substrate solution (ATCI for AChE, BTCI for BChE) to all wells to start the reaction.

-

Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration required to inhibit 50% of enzyme activity).

-

Trustworthiness through Controls:

-

Negative Control (Vehicle): Wells containing enzyme, substrate, and DMSO (without the test compound) establish the 100% activity baseline.

-

Positive Control: A known inhibitor (Rivastigmine) validates that the assay can detect inhibition.

-

Blank: Wells without the enzyme control for non-enzymatic substrate hydrolysis.

Hypothesis 2: Anticancer Activity

The carbamate group is a key feature in several successful anticancer drugs and is widely used in developing novel antineoplastic agents.[5][7][13] The potential mechanisms are diverse, ranging from inhibition of tubulin polymerization to acting as prodrugs.[6][14]

Potential Mechanisms of Action

-

Tubulin Polymerization Inhibition: Many anticancer agents, including the carbamate docetaxel, function by disrupting microtubule dynamics, which is essential for cell division.[6] The substituted phenyl ring of our test compound could potentially bind to sites on tubulin, interfering with its polymerization and leading to mitotic arrest and apoptosis.

-

Enzyme Inhibition: Carbamates can act as inhibitors for other enzymes critical to cancer cell survival, such as fatty acid amide hydrolase (FAAH).[15]

-

Prodrug Approach: While less likely for this specific structure, carbamates can be designed to be cleaved by enzymes that are overexpressed in the tumor microenvironment, releasing a cytotoxic phenol.[5]

Experimental Protocol: Cell Viability and Proliferation Assay (MTT/XTT Assay)

This protocol provides a robust method for initial screening of cytotoxic or anti-proliferative effects against a panel of cancer cell lines.

Principle: The MTT (or XTT) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung])

-

Normal human cell line (e.g., hTERT-RPE1) for selectivity assessment

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test Compound and Positive Control (e.g., Doxorubicin) dissolved in DMSO

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., acidified isopropanol)

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound and positive control in the complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include vehicle control wells (DMSO only).

-

-

Incubation:

-

Incubate the plate for 48 or 72 hours. The duration should be sufficient to observe effects on cell proliferation (approximately two cell doubling times).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT reagent to each well.

-

Incubate for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization and Measurement:

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

-

Sources

- 1. studyguides.com [studyguides.com]

- 2. annualreviews.org [annualreviews.org]

- 3. ijlbpr.com [ijlbpr.com]

- 4. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates | MDPI [mdpi.com]

- 5. Portico [access.portico.org]

- 6. researchgate.net [researchgate.net]

- 7. rroij.com [rroij.com]

- 8. arsdcollege.ac.in [arsdcollege.ac.in]

- 9. Carbamate pesticides: a general introduction (EHC 64, 1986) [inchem.org]

- 10. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of Four Steroidal Carbamates with Antitumor Activity against Mouse Colon Carcinoma CT26WT Cells: In Vitro and In Silico Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An insight into the anticancer potential of carbamates and thiocarbamates of 10-demethoxy-10-methylaminocolchicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The synthesis and biological evaluation of para-substituted phenolic N-alkyl carbamates as endocannabinoid hydrolyzing enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Putative Metabolic Pathways of Methyl (2-chloro-5-methoxyphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted metabolic pathways of Methyl (2-chloro-5-methoxyphenyl)carbamate. While direct metabolic studies on this specific molecule are not extensively available in public literature, this document synthesizes established principles of carbamate metabolism, drawing parallels from structurally related compounds to propose a scientifically grounded metabolic map. This guide is intended to serve as a foundational resource for researchers initiating studies on the pharmacokinetics, toxicology, and drug development of this compound. We will explore the probable Phase I and Phase II biotransformation reactions, provide detailed, state-of-the-art experimental protocols for their investigation, and present visual representations of the proposed metabolic pathways and experimental workflows.

Introduction to Carbamate Metabolism

Carbamates are a class of organic compounds derived from carbamic acid (NH₂COOH). They are found in a variety of pharmaceuticals and pesticides.[1] The metabolic fate of carbamates is of significant interest in drug development and toxicology, as biotransformation can dramatically alter their biological activity and clearance.[2] The metabolism of carbamates is broadly categorized into Phase I and Phase II reactions, primarily occurring in the liver.[3]

-

Phase I Reactions: These are functionalization reactions that introduce or expose polar functional groups. For carbamates, the most common Phase I reactions are hydrolysis of the ester linkage and oxidation reactions, such as hydroxylation and O-dealkylation, which are primarily catalyzed by cytochrome P450 (CYP) enzymes.[4][5]

-

Phase II Reactions: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate) is attached to the functional group introduced in Phase I, leading to more water-soluble and readily excretable metabolites.[3]

Proposed Metabolic Pathways of Methyl (2-chloro-5-methoxyphenyl)carbamate

Based on the chemical structure of Methyl (2-chloro-5-methoxyphenyl)carbamate and established metabolic pathways of similar aromatic carbamates, we can predict several key biotransformation routes.

Phase I Metabolism

The primary sites for Phase I metabolic attack on Methyl (2-chloro-5-methoxyphenyl)carbamate are the carbamate ester linkage, the methoxy group, and the aromatic ring.

-

Pathway A: Hydrolysis of the Carbamate Ester: This is a common and often major metabolic pathway for carbamates.[2] This reaction would be catalyzed by carboxylesterases, leading to the formation of 2-chloro-5-methoxyphenol, methanol, and carbon dioxide.

-

Pathway B: O-Demethylation: The methoxy group on the phenyl ring is a likely site for oxidative O-demethylation by CYP enzymes, resulting in the formation of a catechol derivative, Methyl (2-chloro-5-hydroxyphenyl)carbamate.

-

Pathway C: Aromatic Hydroxylation: The aromatic ring can undergo hydroxylation at various positions, catalyzed by CYP enzymes. Given the existing substituents, hydroxylation could occur at the positions ortho or para to the carbamate group.

The following diagram illustrates the proposed Phase I metabolic pathways.

Caption: Proposed Phase I metabolic pathways of Methyl (2-chloro-5-methoxyphenyl)carbamate.

Phase II Metabolism

The phenolic metabolites generated in Phase I, such as 2-chloro-5-methoxyphenol and the hydroxylated derivatives, are prime candidates for Phase II conjugation reactions.

-

Glucuronidation: The hydroxyl groups can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form glucuronide conjugates.

-

Sulfation: Alternatively, the hydroxyl groups can be sulfated by sulfotransferases (SULTs) to form sulfate conjugates.

These conjugation reactions significantly increase the water solubility of the metabolites, facilitating their elimination from the body via urine or bile.

The following diagram illustrates the proposed Phase II metabolic pathways.

Caption: Proposed Phase II conjugation of Phase I metabolites.

Experimental Protocols for Metabolic Pathway Elucidation

To experimentally validate the proposed metabolic pathways, a series of in vitro and in vivo studies are recommended. The following protocols provide a robust framework for such investigations.

In Vitro Metabolism using Liver Microsomes

-

Rationale: Liver microsomes are a subcellular fraction containing a high concentration of CYP enzymes and are a standard in vitro tool for studying Phase I metabolism.[6] This cost-effective method allows for the rapid screening of metabolic pathways and the identification of major metabolites.[7]

-

Protocol:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, mouse; final protein concentration 0.5-1.0 mg/mL), Methyl (2-chloro-5-methoxyphenyl)carbamate (at various concentrations, e.g., 1-100 µM), and phosphate buffer (pH 7.4) to a final volume of 190 µL.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to interact with the enzymes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding 10 µL of an NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). For control incubations, add buffer instead of the NADPH-generating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

-

Sample Preparation for Analysis: Centrifuge the mixture to pellet the precipitated protein. Collect the supernatant for analysis by LC-MS/MS.

-

Metabolite Identification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Rationale: LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, making it the gold standard for metabolite identification and quantification.[8][9]

-

Protocol:

-

Chromatographic Separation: Inject the supernatant from the microsomal incubation onto a reverse-phase C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Mass Spectrometric Detection:

-

Full Scan MS: Acquire full scan mass spectra to detect the parent compound and potential metabolites.

-

Product Ion Scanning (MS/MS): Fragment the ions of interest (parent compound and potential metabolites) to obtain characteristic fragmentation patterns. This information is crucial for structural elucidation.

-

-

Data Analysis: Compare the retention times and mass spectra of the potential metabolites with those of authentic standards, if available. For unknown metabolites, the fragmentation patterns can be used to deduce their structures.

-

The following diagram outlines the experimental workflow.

Caption: Experimental workflow for investigating metabolic pathways.

Quantitative Data Summary

While specific quantitative data for Methyl (2-chloro-5-methoxyphenyl)carbamate is not available, studies on other carbamates provide a reference for expected outcomes. For instance, in vitro metabolism studies of carbosulfan and furathiocarb in human liver microsomes showed that the carbofuran pathway (resulting from cleavage of a nitrogen-sulfur bond) was a major route.[4][7] The table below provides a template for summarizing quantitative data from in vitro metabolism experiments.

| Parameter | Value |

| Substrate Concentration | 10 µM |

| Incubation Time | 60 min |

| Parent Compound Remaining | % |

| Metabolite A (Hydrolysis) | % of total metabolites |

| Metabolite B (O-Demethylation) | % of total metabolites |

| Metabolite C (Hydroxylation) | % of total metabolites |

| Other Metabolites | % of total metabolites |

Conclusion

This technical guide has outlined the probable metabolic pathways of Methyl (2-chloro-5-methoxyphenyl)carbamate based on established principles of carbamate biotransformation. The proposed pathways, including hydrolysis, O-demethylation, aromatic hydroxylation, and subsequent Phase II conjugation, provide a solid foundation for initiating metabolic studies. The detailed experimental protocols for in vitro metabolism using liver microsomes and metabolite identification via LC-MS/MS offer a clear and scientifically rigorous approach to validating these predictions. The insights gained from such studies will be invaluable for the rational development and risk assessment of this compound.

References

-

Di, J., et al. (2009). Metabolism of carbosulfan. I. Species differences in the in vitro biotransformation by mammalian hepatic microsomes including human. PubMed. Available at: [Link]

- Moye, H. A. (1971). Analysis for Carbamate Insecticides and Metabolites.

-

Di, J., et al. (2014). Characterization of furathiocarb metabolism in in vitro human liver microsomes and recombinant cytochrome P450 enzymes. ResearchGate. Available at: [Link]

-

Di, J., et al. (2022). Characterization of furathiocarb metabolism in in-vitro human liver microsomes and recombinant cytochrome P450 enzymes. Semantic Scholar. Available at: [Link]

- Thermo Fisher Scientific. (2015).

- ResearchGate. (n.d.). Comparative study between the published analysis methods for carbamates.

- Benchchem. (n.d.). Comparative Guide to Analytical Methods for Methyl N-(4-chlorophenyl)

-

Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC. Available at: [Link]

- Fisher, M. B., et al. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy.

- ChemicalBook. (2023). Methyl [[2-chloro-5-[(1E)-1-[[(6-Methyl-2-pyridinyl)

- Adusumalli, V. E., et al. (1991).

- Organic Chemistry Portal. (n.d.).

- Iqbal, Z., et al. (1988). Methyl carbamate.

- Amanote Research. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- Barton, M. R., & Crawford, R. L. (1988). Novel biotransformations of 4-chlorobiphenyl by a Pseudomonas sp. PubMed.

- Mthembu, L. H., et al. (2022).

- U.S. Environmental Protection Agency. (1979).

- National Center for Biotechnology Information. (2023). Biochemistry, Biotransformation.

- He, L., et al. (2007). Role of Biotransformation in 3-(3,5-Dichlorophenyl)

- Taylor & Francis Online. (n.d.).

- Warner, S. O., et al. (2023). Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. MDPI.

- Gao, W., et al. (2022). Bioaccumulation and Biotransformation of Chlorinated Paraffins.

- Testa, B., et al. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates.

- Hughes, A. D., et al. (2015). Discovery of (R)-1-(3-((2-Chloro-4-(((2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethyl)amino)methyl)-5-methoxyphenyl)amino)-3-oxopropyl)piperidin-4-yl [1,1′-Biphenyl]-2-ylcarbamate (TD-5959, GSK961081, Batefenterol): First-in-Class Dual Pharmacology Multivalent Muscarinic Antagonist and β2 Agonist (MABA) for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). Journal of Medicinal Chemistry.

- Shnayder, M. A., et al. (2021). Investigation of Bemethyl Biotransformation Pathways by Combination of LC–MS/HRMS and In Silico Methods. MDPI.

- Crețu, C. G., et al. (2023).

- Kumar, A., et al. (2008). An efficient synthesis and biological study of substituted 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines, their sulphones an. Indian Academy of Sciences.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]